![molecular formula C14H14Br2O4 B371106 4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene CAS No. 485318-53-4](/img/structure/B371106.png)

4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

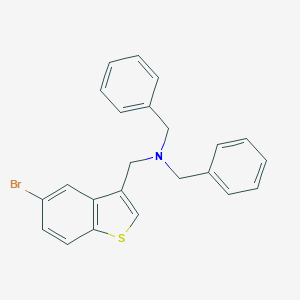

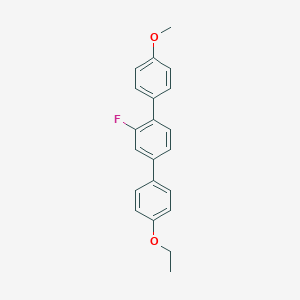

The compound “4’,7’-Dibromodispiro[1,3-dioxolane-2,3’-tricyclo[5.2.1.0,2,6]decane-10’,2’‘-[1,3]dioxolane]-4’,8’-diene” is a complex organic molecule . It has a unique structure that includes multiple rings and functional groups .

Synthesis Analysis

The synthesis of this compound is not straightforward and requires specialized knowledge in organic chemistry . The synthesis process may involve the use of bromine as a halogenating agent .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups . The presence of bromine atoms indicates that it is a halogenated compound . The InChI code for this compound is 1S/C14H14Br2O4/c15-10-7-9-11 (13 (10)17-3-4-18-13)8-1-2-12 (9,16)14 (8)19-5-6-20-14/h1-2,7-9,11H,3-6H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.07 g/mol . It has a complexity of 533 and a topological polar surface area of 36.9 Ų . It has no hydrogen bond donors but has four hydrogen bond acceptors . The exact mass is 405.92383 g/mol and the monoisotopic mass is 403.92588 g/mol .Scientific Research Applications

Spectroscopic Analysis and Structural Studies

- NMR Spectral Studies: The NMR spectral analysis of monocyclic and bicyclic compounds related to dioxolanes and dioxanes has been extensively studied. This research is crucial for understanding the conformational behavior of such compounds, providing valuable data for chemical shift calculations and aiding in the identification of novel compounds through spectral data comparison (Pihlaja et al., 2001).

Applications in Electrical Insulation

- Dielectric Gases: Perfluorinated cyclic ethers, structurally related to dioxolanes, have been identified as promising gases for electrical insulation due to their high critical electric field strength. This makes them potential candidates for use as insulation and refrigerant gases, highlighting their importance in enhancing the efficiency and environmental friendliness of electrical systems (Hösl et al., 2018).

Polymer and Material Science

- Bio-Based Plasticizers: A study on bio-based plasticizers derived from camphor, designed to replace traditional phthalate-based plasticizers, demonstrated excellent compatibility with PVC. These findings suggest the potential of such compounds to produce flexible PVC with improved migration resistance, expanding the coverage and application of PVC in various industries (Pyeon et al., 2017).

Synthetic Chemistry

- Cycloaddition Reactions: The regioselectivity of aryne cycloaddition, involving the synthesis of complex tricyclic structures, has been explored. Such synthetic routes are important for the construction of compounds with intricate cyclic frameworks, which have applications in pharmaceuticals and material science (Maurin et al., 2001).

Environmental Science

- Detection of Environmental Contaminants: Research has been conducted on the simultaneous determination of potential carcinogens like 1,4-dioxane alongside malodorous alkyl-1,3-dioxanes and dioxolanes in environmental waters. Such studies are crucial for monitoring and managing the presence of harmful compounds in the aquatic environment, ensuring the safety and quality of drinking water (Carrera et al., 2017).

Safety and Hazards

properties

InChI |

InChI=1S/C14H14Br2O4/c15-10-7-9-11(13(10)17-3-4-18-13)8-1-2-12(9,16)14(8)19-5-6-20-14/h1-2,7-9,11H,3-6H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACWTABPPHVWEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)C3C=CC2(C4C3C5(C(=C4)Br)OCCO5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorobenzyl)sulfanyl]-1-phenylethanone](/img/structure/B371029.png)

![5-Pentyl-2-[4-(4-pentylcyclohexyl)phenyl]-1,3-dioxane](/img/structure/B371030.png)

![7-bromo-2-(methylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B371038.png)

![1,8,9,10-Tetrachloro-11,11-diethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene-3,6-dione](/img/structure/B371039.png)

![Ethyl 3-[(chloroacetyl)amino]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B371040.png)

![2-Methylthieno[2,3-b][1]benzothiophene](/img/structure/B371041.png)